

Flupyrimin: A Comparative Efficacy Analysis Against Hemiptera and Lepidoptera Pests

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Flupyrimin**'s efficacy against key Hemiptera and Lepidoptera pests, juxtaposed with the performance of other commercially available insecticides. The data presented is collated from peer-reviewed studies to ensure objectivity and reliability.

Executive Summary

Flupyrimin is a novel insecticide that acts as an antagonist of the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] This mode of action is distinct from many other neonicotinoid insecticides, which typically act as agonists.[3] This unique mechanism contributes to its effectiveness against insect populations that have developed resistance to conventional neonicotinoids.[1][4] Extensive research has demonstrated **Flupyrimin**'s potent activity against a range of piercing-sucking and chewing insect pests, particularly in rice cultivation.[5][6]

Comparative Efficacy Data

The following tables summarize the insecticidal activity of **Flupyrimin** in comparison to other standard insecticides. The data is primarily derived from the foundational study by Onozaki et al. (2017), with additional recent findings incorporated where available.[7]

Table 1: Efficacy of **Flupyrimin** and Comparator Insecticides Against Hemiptera Pests



Target Pest	Stage	Application	Flupyrimin (FLP)	lmidaclopri d (IMI)	Other Standard Insecticide(s)
Nilaparvata lugens (Brown Planthopper)	2nd instar larva	Foliar (LC90, ppm)	4.5	46	5.3 (Fipronil)
Sogatella furcifera (White- backed Planthopper)	2nd instar larva	Foliar (LC90, ppm)	1.2	9.1	4.5 (Sulfoxaflor)
Laodelphax striatellus (Small Brown Planthopper)	2nd instar larva	Foliar (LC90, ppm)	1.1	1.2	-
Nephotettix cincticeps (Green Rice Leafhopper)	2nd instar larva	Foliar (LC90, ppm)	0.2	0.2	-
Aphis gossypii (Cotton Aphid)	1st instar larva	Foliar (LC90, ppm)	0.3	0.04	-
Trialeurodes vaporariorum (Greenhouse Whitefly)	Adult	Foliar (LC90, ppm)	>100	1.0	0.1 (Dinotefuran)
Trigonotylus caelestialium (Rice Leaf Bug)	2nd instar larva	Foliar (LC90, ppm)	0.6	1.0	-



Frankliniella occidentalis (Western Flower Thrips)	1st instar larva	Foliar (LC90, ppm)	20	20	0.1 (Emamectin benzoate)
Myzus persicae (Green Peach Aphid)	Adult	Foliar (LC50, mg/L)	-	-	Flonicamid: 0.10, Sulfoxaflor: 0.001-48.9

Data for N. lugens, S. furcifera, L. striatellus, N. cincticeps, A. gossypii, T. vaporariorum, T. caelestialium, and F. occidentalis adapted from Onozaki et al. (2017).[7] Data for M. persicae adapted from other studies.[8][9]

Table 2: Efficacy of Flupyrimin and Comparator Insecticides Against Lepidoptera Pests

Target Pest	Stage	Application	Flupyrimin (FLP)	lmidaclopri d (IMI)	Other Standard Insecticide(s)
Plutella xylostella (Diamondbac k Moth)	2nd instar larva	Foliar (LC90, ppm)	0.9	41	0.01 (Spinosad)
Oulema oryzae (Rice Leaf Beetle)	Adult	Topical (LD90, μ g/female)	0.4	1.5	-
Musca domestica (House Fly)	Adult	Topical (LD90, μ g/female)	0.07	3.0	0.08 (Permethrin)

Data adapted from Onozaki et al. (2017).[7]



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of **Flupyrimin**.

Hemiptera Efficacy Bioassay (Rice Planthoppers) - Rice Seedling Dip Method

This method is a standard for assessing the efficacy of insecticides against rice planthoppers like Nilaparvata lugens and Sogatella furcifera.

- Insect Rearing: Pest colonies are maintained on susceptible rice seedlings in a controlled environment (e.g., 27 ± 1°C, 70-80% relative humidity, 16h light/8h dark photoperiod).
 Nymphs of a specific instar (e.g., 3rd instar) are synchronized for uniform testing.
- Insecticide Preparation: A stock solution of the test insecticide is prepared in an appropriate solvent. Serial dilutions are then made using water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even coverage. A control solution with only the solvent and surfactant is also prepared.
- Treatment Application: Rice seedlings at a specific growth stage (e.g., 15-day-old) are dipped into the respective insecticide dilutions for a set duration (e.g., 30 seconds) with gentle agitation. The treated seedlings are then air-dried.
- Insect Infestation: The treated seedlings are placed in test containers (e.g., petri dishes or vials). A predetermined number of test insects (e.g., 10-15 nymphs) are then introduced onto the seedlings.
- Data Collection and Analysis: Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after infestation. Insects that are unable to move when prodded are considered dead. The collected data is then used to calculate lethal concentrations (e.g., LC50, LC90) through probit analysis.

Lepidoptera Efficacy Bioassay (Plutella xylostella) -Leaf-Dip Method



The leaf-dip bioassay is a widely accepted technique for evaluating insecticide efficacy against leaf-chewing insects like the diamondback moth.

- Insect Rearing:Plutella xylostella larvae are reared on untreated host plant leaves (e.g., cabbage) in a controlled environment. Larvae of a specific instar (e.g., 2nd or 3rd instar) are used for the bioassay.
- Insecticide Preparation: Serial dilutions of the test insecticide are prepared in distilled water,
 often with a wetting agent to ensure uniform leaf coverage.
- Treatment Application: Leaf discs of a uniform size are cut from host plant leaves. Each disc is then dipped into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation. The treated discs are allowed to air-dry.
- Insect Infestation: The dried, treated leaf discs are placed in individual containers (e.g., petri dishes). A set number of larvae (e.g., 10) are then introduced into each container.
- Data Collection and Analysis: Larval mortality is assessed at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unresponsive to gentle prodding are considered dead.
 The data is then subjected to probit analysis to determine lethal concentrations.[9]

Mode of Action Analysis - Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effect of insecticides on the ion channels of insect neurons, providing insight into the mode of action.

- Neuron Preparation: Neurons are dissociated from a specific ganglion of the target insect (e.g., the terminal abdominal ganglion of the American cockroach, Periplaneta americana).
- Electrophysiological Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to allow for "whole-cell" recording. The neuron's membrane potential is clamped at a specific voltage.
- Compound Application: A known concentration of the neurotransmitter acetylcholine (ACh) is applied to elicit an inward current through the nAChRs. Subsequently, the test insecticide is

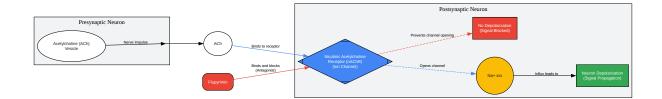


applied to observe its effect on the ACh-induced current.

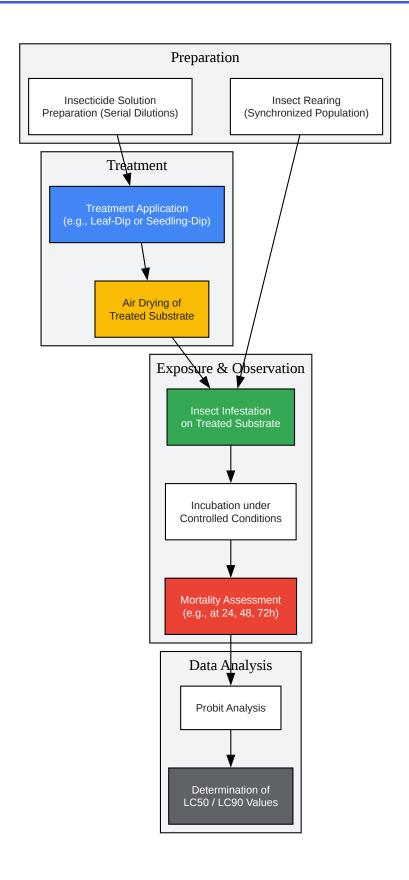
 Data Analysis: The amplitude of the inward current before and after the application of the insecticide is measured. An inhibition of the current by the insecticide indicates an antagonistic effect on the receptor. The concentration of the insecticide that causes 50% inhibition of the current (IC50) can be determined.

Visualizations Signaling Pathway and Mode of Action









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